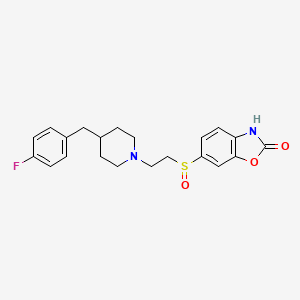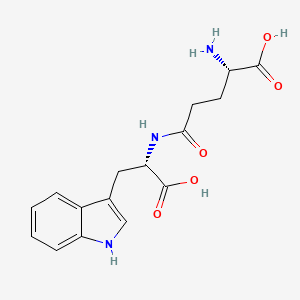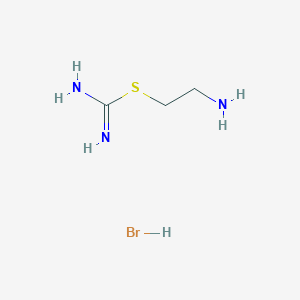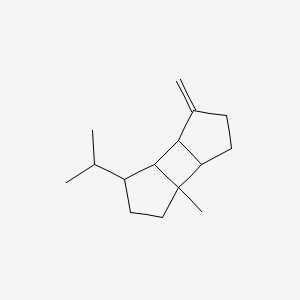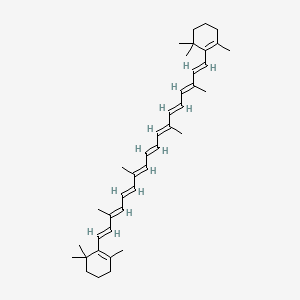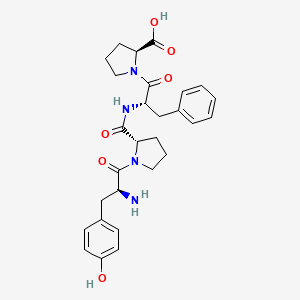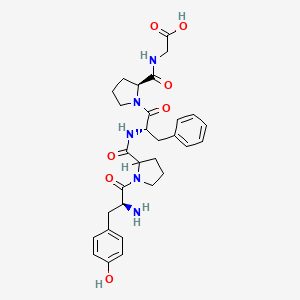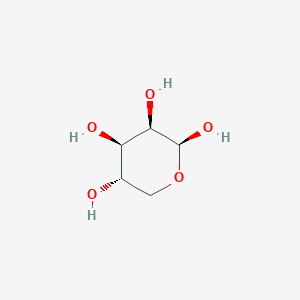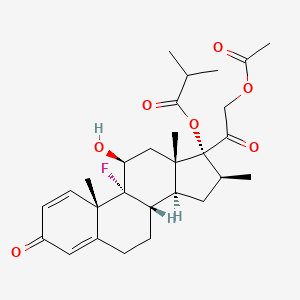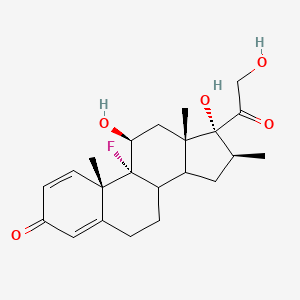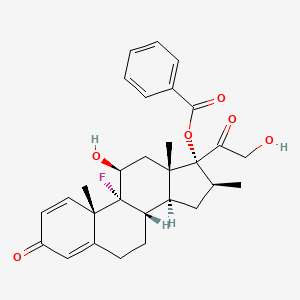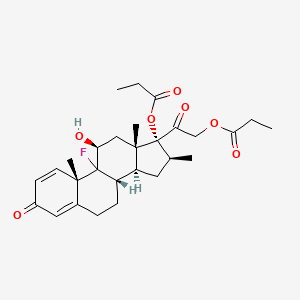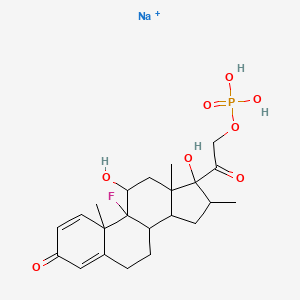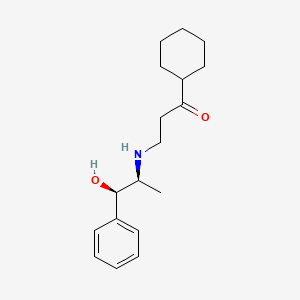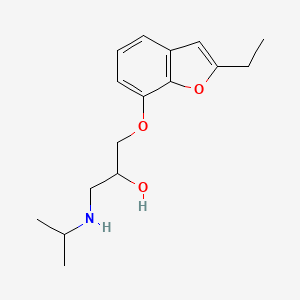
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BFE-37 is a beta-adrenergic partial agonist.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Complex Compounds
- Palladium-Catalyzed Synthesis : A study by Thirupathi et al. (2014) describes a palladium-catalyzed approach to synthesize 2-benzofuranyl/indolylacetamides, highlighting a cascade process involving oxy/aminopalladation and isocyanide insertion, which could be relevant for the compound (Thirupathi et al., 2014).
2. Radiochemical Synthesis
- Synthesis of Hydrochloride-Naphthalene : Gransden et al. (1983) synthesized an antihypertensive drug similar in structure, demonstrating techniques that could be applicable to the synthesis of 2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- (Gransden et al., 1983).
3. Solvent Effect Studies
- Solubility and Solvent Effect Research : Zhu et al. (2019) researched the solubility of similar compounds in various solvents, providing insights that could be applicable to understanding the solvent effects on 2-Propanol derivatives (Zhu et al., 2019).
4. Synthesis and Characterization of Oxazolines
- Oxazoline Chemistry : Button and Gossage (2003) reported the synthesis and characterization of chiral and achiral oxazolines, which could inform the synthesis and study of related 2-Propanol derivatives (Button & Gossage, 2003).
5. Catalytic Oxidation Processes
- Selective Oxidation with Heteropolyoxometalates : Liu et al. (2021) explored the catalytic oxidation of alcohols using heteropolyoxometalates, which might be relevant for catalytic processes involving 2-Propanol derivatives (Liu et al., 2021).
6. Structural Analysis of Amino Alcohols
- Hydrogen Bonding and Polymorphism in Amino Alcohols : Podjed and Modec (2022) conducted a structural study on amino alcohols, which could provide insights into the bonding and polymorphic characteristics of similar 2-Propanol compounds (Podjed & Modec, 2022).
7. Stereochemical Separation in Pharmaceutical Compounds
- Stereochemical Separation by Chromatography : Lv et al. (2017) studied the stereoselective separation of β-adrenergic blocking agents, providing methods that could be applied to the separation of stereochemical isomers of 2-Propanol derivatives (Lv et al., 2017).
8. Protective Group Strategies in Organic Synthesis
- Selective Protection and Deprotection of Functional Groups : Ramesh, Bhat, and Chandrasekaran (2005) explored protective strategies for hydroxyl and amino functionalities, which might be applicable to the synthesis and modification of 2-Propanol derivatives (Ramesh, Bhat, & Chandrasekaran, 2005).
Propiedades
Número CAS |
107572-73-6 |
|---|---|
Nombre del producto |
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- |
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-[(2-ethyl-1-benzofuran-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H23NO3/c1-4-14-8-12-6-5-7-15(16(12)20-14)19-10-13(18)9-17-11(2)3/h5-8,11,13,17-18H,4,9-10H2,1-3H3 |
Clave InChI |
ASVJNSPGQFRJAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O |
SMILES canónico |
CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BFE37; BFE 37; BFE-37 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



